molecular formula C13H15NO B13338599 2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one

2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B13338599
M. Wt: 201.26 g/mol
InChI Key: PFNDBUGYKATODF-UHFFFAOYSA-N
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Description

2-Benzyl-2-azabicyclo[221]heptan-3-one is a bicyclic compound that features a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed approach mentioned above provides a scalable route that can be adapted for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or epoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially modulating their activity. The benzyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one is unique due to the presence of the benzyl group, which imparts enhanced reactivity and potential for functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13-11-6-7-12(8-11)14(13)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNDBUGYKATODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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